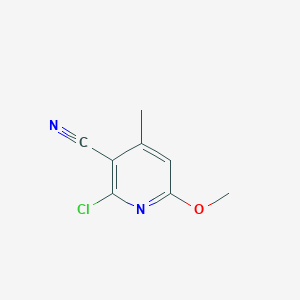

2-Chloro-6-methoxy-4-methylnicotinonitrile

Vue d'ensemble

Description

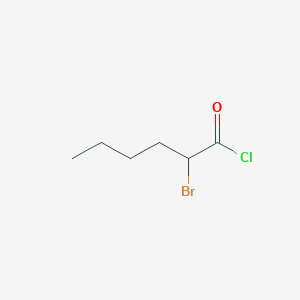

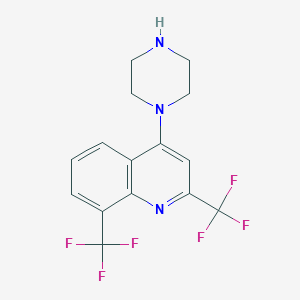

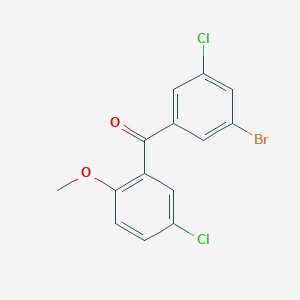

2-Chloro-6-methoxy-4-methylnicotinonitrile is a chemical compound with the molecular formula C<sub>8</sub>H<sub>7</sub>ClN<sub>2</sub> . It belongs to the class of nicotinonitriles and exhibits interesting properties due to its unique structure. The compound is characterized by the presence of a chlorine atom, a methoxy group, and a cyano group attached to the nicotinonitrile ring.

Synthesis Analysis

The synthesis of 2-Chloro-6-methoxy-4-methylnicotinonitrile involves several steps. While there are variations in synthetic routes, a common approach includes the following:

- Starting Material : The synthesis begins with a suitable precursor, often a substituted nicotinic acid or its derivative.

- Chlorination : The chlorination of the precursor introduces the chlorine atom at the desired position (usually the 2-position).

- Methoxylation : The methoxy group is introduced using appropriate reagents.

- Cyano Group Addition : Finally, the cyano group (nitrile) is added to complete the synthesis.

Molecular Structure Analysis

The molecular structure of 2-Chloro-6-methoxy-4-methylnicotinonitrile consists of a six-membered pyridine ring with the following substituents:

- Chlorine (Cl) at the 2-position

- Methoxy (OCH<sub>3</sub>) group at the 6-position

- Methyl (CH<sub>3</sub>) group at the 4-position

- Nitrile (CN) group

Chemical Reactions Analysis

The compound can participate in various chemical reactions, including:

- Substitution Reactions : The chlorine atom can undergo substitution reactions with nucleophiles.

- Reduction Reactions : Reduction of the nitrile group can yield the corresponding amine.

- Functional Group Transformations : The methoxy group can be modified through various reactions.

Physical And Chemical Properties Analysis

- Melting Point : The compound typically melts at a specific temperature (which can be found in relevant literature).

- Solubility : It may exhibit solubility in specific solvents.

- Stability : Stability under different conditions (light, temperature, etc.) is crucial.

Applications De Recherche Scientifique

Spectroscopic Analysis and Material Properties

2-Chloro-6-methoxy-4-methylnicotinonitrile has been deliberated through spectroscopic techniques including proton nuclear magnetic resonance, ultraviolet-visible, and Fourier transform infrared spectroscopy. These studies aimed to understand its optimized geometrical parameters, vibrational wavenumbers, non-linear optical properties, and the nature of intermolecular interactions within its crystal structure. The compound has shown potential as a candidate for non-linear optical material studies due to its first-order hyperpolarizability value. Molecular docking studies also suggest its potential as an anticancer agent, highlighting its reactive sites prone to electrophilic and nucleophilic attacks (Eşme, 2021).

Antimicrobial Activity

Research into derivatives of 2-Chloro-6-methoxy-4-methylnicotinonitrile, specifically focusing on synthesized products with varying aryl groups, has demonstrated antimicrobial activity against both Gram-positive and Gram-negative bacteria as well as fungi. This suggests its potential utility in developing new antimicrobial agents. The structural characterization of these derivatives was confirmed through IR, 1H-NMR, mass spectral data, elemental analysis, and thin layer chromatography (Guna, Bhadani, Purohit, & Purohit, 2015).

Chemical Synthesis and Reactions

The compound and its derivatives have been involved in various chemical synthesis processes, including the synthesis of pyranopyrazoles using isonicotinic acid as a dual and biological organocatalyst. This showcases a green, simple, and efficient method for preparing complex molecules through a one-pot, four-component condensation reaction under solvent-free conditions (Zolfigol et al., 2013). Additionally, unusual regioselective reactions have been observed with 2,6-dichloro-4-methylnicotinonitrile, demonstrating the nuanced chemical behavior of similar compounds under specific conditions, further contributing to the understanding of their reactivity and potential applications in synthetic chemistry (Dyadyuchenko et al., 2021).

Optical and Fluorescent Properties

Studies have also investigated the optical and fluorescent properties of certain derivatives, such as the synthesis, characterization, and evaluation of blue fluorescence of 6-(4-Chlorophenyl)-4-(4-methoxyphenyl)-2-methoxynicotinonitrile. This research provided insights into the thermal stability and fluorescent properties of these compounds, suggesting their application in materials science, particularly in the development of fluorescent materials and optical sensors (Suwunwong, Chantrapromma, & Fun, 2013).

Safety And Hazards

- Toxicity : Assessing the compound’s toxicity is essential for safe handling.

- Handling Precautions : Proper protective equipment and handling procedures are necessary.

- Environmental Impact : Consider its impact on the environment.

Orientations Futures

Future research should focus on:

- Biological Activity : Investigate potential pharmacological applications.

- Synthetic Applications : Explore its utility in organic synthesis.

- Structural Modifications : Design derivatives with improved properties.

Propriétés

IUPAC Name |

2-chloro-6-methoxy-4-methylpyridine-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7ClN2O/c1-5-3-7(12-2)11-8(9)6(5)4-10/h3H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RPWSVEJTDRHJLW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=C1C#N)Cl)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10444310 | |

| Record name | 2-Chloro-6-methoxy-4-methylpyridine-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10444310 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Chloro-6-methoxy-4-methylnicotinonitrile | |

CAS RN |

51564-29-5 | |

| Record name | 2-Chloro-6-methoxy-4-methylpyridine-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10444310 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N7-(3-Chlorophenyl)-N2-phenylthiazolo[5,4-d]pyrimidine-2,7-diamine](/img/structure/B1624917.png)

![7-Chloro-N-(pyridin-3-yl)[1,3]thiazolo[5,4-d]pyrimidin-2-amine](/img/structure/B1624920.png)

![1H-Pyrrolo[2,3-b]pyridine, 4-chloro-1-[[2-(trimethylsilyl)ethoxy]methyl]-](/img/structure/B1624929.png)

![N7-(4-Methoxyphenyl)-N2-phenylthiazolo[5,4-d]pyrimidine-2,7-diamine](/img/structure/B1624931.png)

![1-Methyl-6,7-dihydro-1H-pyrrolo[3,2-C]pyridine](/img/structure/B1624937.png)